molecular formula C13H18BClN2O4 B14780130 methyl 6-amino-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate

methyl 6-amino-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate

Cat. No.: B14780130
M. Wt: 312.56 g/mol
InChI Key: LYPYQHBIGYGCHR-UHFFFAOYSA-N
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Description

Methyl 6-amino-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of Functional Groups: The amino, chloro, and carboxylate groups are introduced through specific reactions such as nucleophilic substitution and esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while substitution reactions can yield a wide range of substituted pyridine derivatives.

Scientific Research Applications

Methyl 6-amino-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of advanced materials, including polymers and organic semiconductors.

    Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Catalysis: The boron-containing group makes it useful in catalytic processes, including cross-coupling reactions.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The boron-containing group can participate in various catalytic cycles, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of methyl 6-amino-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications. The presence of the boron-containing group allows for unique reactivity, particularly in cross-coupling reactions, making it a valuable compound in synthetic organic chemistry.

Properties

Molecular Formula

C13H18BClN2O4

Molecular Weight

312.56 g/mol

IUPAC Name

methyl 6-amino-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate

InChI

InChI=1S/C13H18BClN2O4/c1-12(2)13(3,4)21-14(20-12)8-6-7(11(18)19-5)9(15)17-10(8)16/h6H,1-5H3,(H2,16,17)

InChI Key

LYPYQHBIGYGCHR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2N)Cl)C(=O)OC

Origin of Product

United States

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